N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-23(19,20)10-5-2-4-9(8-10)13-16-17-14(21-13)15-12(18)11-6-3-7-22-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNLXELEMKXCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur. The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research may focus on its efficacy in treating specific diseases or conditions.
Industry
Industrially, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Properties of N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide and Analogs
*Theoretical values for the target compound are inferred from analogs.
Key Observations :
- The methanesulfonyl group in the target compound distinguishes it from LMM5 and LMM11, which contain methoxybenzyl or furan substituents.
- Thiophene carboxamide derivatives (e.g., compounds in ) exhibit lower molecular weights (~386 g/mol) compared to the target compound (~366 g/mol), likely due to the absence of the sulfonyl group.
Antifungal Activity
- LMM5 and LMM11 : These 1,3,4-oxadiazoles inhibit Candida albicans thioredoxin reductase (Trr1) with IC₅₀ values of 12 µM and 8 µM, respectively. Their efficacy is attributed to sulfamoyl and benzamide groups interacting with the enzyme’s active site.
- Target Compound : The methanesulfonylphenyl group may enhance binding to fungal enzymes via sulfonyl-protein interactions, though direct antifungal data are unavailable.
Anticancer Activity
- Thiophene-2-carboxamide Derivatives : Compounds like N-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide (2d) show potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.2 µM), likely due to tubulin polymerization inhibition.
- Target Compound : The 1,3,4-oxadiazole core may mimic combretastatin A-4 (CA-4) bioactivity, but the sulfonyl group’s role in cytotoxicity requires further study.
Enzyme Inhibition
- Derivative 6h () : A sulfonylamide-containing 1,3,4-oxadiazole exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.89 µM), with docking studies showing interactions with Tyr337 and Trp286 residues.
- Target Compound : The methanesulfonyl group could similarly engage AChE’s catalytic triad, but experimental validation is needed.
Key Differences :
- The target compound likely requires a multi-step synthesis: (1) formation of the 1,3,4-oxadiazole ring via cyclization, (2) introduction of the methanesulfonylphenyl group via nucleophilic substitution, and (3) coupling with thiophene-2-carboxamide using carbodiimide reagents.
Structure-Activity Relationships (SAR)
- Oxadiazole vs. Thiadiazole : 1,3,4-Oxadiazoles (e.g., LMM5) show better metabolic stability than 1,3,4-thiadiazoles due to reduced sulfur oxidation.
- Substituent Effects : Electron-withdrawing groups (e.g., methanesulfonyl) enhance enzyme inhibition by polarizing the oxadiazole ring, while electron-donating groups (e.g., methoxy) improve cell permeability.
- Thiophene vs. Benzene : Thiophene-containing analogs exhibit stronger π-π stacking with hydrophobic enzyme pockets compared to purely aromatic systems.
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C14H11N3O4S2
- Molecular Weight: 349.38 g/mol
The structure consists of a thiophene ring fused with an oxadiazole moiety and a methanesulfonylphenyl group, which contribute to its unique properties and biological activities.
Research indicates that this compound interacts with specific molecular targets, leading to various biological effects:
- Cyclooxygenase Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
- Serotonin Receptor Antagonism: Studies suggest that this compound may act as a serotonin receptor antagonist, which could be beneficial in treating disorders related to serotonin dysregulation.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves the disruption of bacterial enzyme functions, leading to cell death .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests significant anti-inflammatory potential. Preclinical studies have shown reduced inflammation in animal models when treated with this compound .
Antioxidant Properties
Research indicates that this compound possesses antioxidant activities, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies: A study assessed the compound's antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at micromolar concentrations, indicating potent antibacterial activity.
- Animal Models: In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls. This suggests its potential role as an anti-inflammatory agent .
- Mechanistic Insights: Further investigations revealed that the compound modulates signaling pathways associated with inflammation and pain perception, supporting its therapeutic potential in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains methanesulfonyl group | Anti-inflammatory |
| Compound B | Oxadiazole derivative | Antimicrobial |
| This compound | Unique thiophene and oxadiazole structure | Antimicrobial, anti-inflammatory |
Q & A
Q. What are the optimal synthetic routes for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the oxadiazole core. For example, cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions is a common precursor step . The methanesulfonylphenyl group is introduced via nucleophilic substitution or Suzuki coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ . Optimization includes temperature control (60–80°C for oxadiazole formation), solvent selection (DMF or ethanol), and purification via recrystallization (e.g., ethanol/water mixtures) to achieve yields >70% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1660 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, methanesulfonyl CH₃ at δ 3.1–3.3 ppm) and carbon signals (oxadiazole C=N at ~160 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and confirms regiochemistry .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory : COX-2 inhibition via ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ determination) .
Use DMSO as a solubilizing agent (<1% v/v) and validate results with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, solvent effects). To address this:
- Standardize protocols : Use CLSI guidelines for antimicrobial testing .
- Dose-response curves : Calculate EC₅₀ values across multiple concentrations .
- Synergistic studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation .
- Validate via orthogonal assays : Confirm antimicrobial activity with time-kill kinetics or biofilm inhibition .
Q. What computational methods are recommended to predict the binding affinity of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, DNA gyrase). Focus on the oxadiazole and methanesulfonyl groups as key pharmacophores .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with activity using Gaussian-based descriptors .
Q. How does the methanesulfonylphenyl substituent influence the compound’s pharmacokinetic properties compared to other substituents?
- Methodological Answer : The sulfonyl group enhances:
- Solubility : Due to polar sulfonyl moiety, improving bioavailability (logP reduced by ~0.5 vs. methyl or chloro analogs) .
- Metabolic Stability : Resists CYP450 oxidation compared to methoxy groups .
- Target Binding : Sulfonyl oxygen forms hydrogen bonds with enzyme active sites (e.g., COX-2 Ser530) .
Compare with analogs in (fluoro) and (thiadiazole) using ADMET predictors like SwissADME .
Q. What strategies can mitigate synthetic challenges, such as low yields during oxadiazole ring formation?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yields by 15–20% .
- Catalyst optimization : Use ZnCl₂ or Ce(SO₄)₂ for acid-catalyzed cyclization .
- Protecting groups : Temporarily block reactive sites (e.g., thiophene -NH₂ with Boc) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
